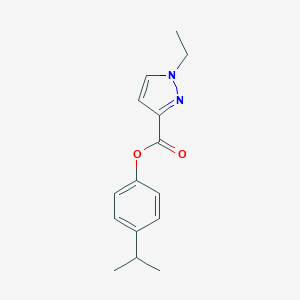
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group substituted with an isopropyl group at the para position and an ethyl ester group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-keto esters. One common method involves the reaction of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
化学反应分析
Types of Reactions
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Halogenated pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with the ester group at a different position on the pyrazole ring.
4-(propan-2-yl)phenyl 1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring and the ethyl ester group on the pyrazole ring can affect its interaction with molecular targets, potentially leading to distinct pharmacological properties .
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32g/mol |
IUPAC 名称 |
(4-propan-2-ylphenyl) 1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-17-10-9-14(16-17)15(18)19-13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3 |
InChI 键 |
WVAFMZGQWCVOLS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(C)C |
规范 SMILES |
CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453344.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453345.png)
![4-[(2-methoxyphenoxy)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B453348.png)
![Propyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453349.png)
![Propyl 4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B453352.png)
![N-(4-sec-butylphenyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B453353.png)
![Ethyl 4-(2,4-dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B453355.png)
![N-(4-sec-butylphenyl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide](/img/structure/B453356.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B453357.png)
![N-(4-sec-butylphenyl)-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B453358.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B453359.png)
![Isopropyl 4-(3-bromophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B453360.png)
![N-cyclohexyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B453361.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-methylphenyl)propyl]-1,2-oxazole-4-carboxamide](/img/structure/B453365.png)
